molecular formula C10H11ClFN B3224859 (R)-2-(2-Chloro-6-fluorophenyl)pyrrolidine CAS No. 1241677-49-5

(R)-2-(2-Chloro-6-fluorophenyl)pyrrolidine

Cat. No.: B3224859
CAS No.: 1241677-49-5
M. Wt: 199.65 g/mol
InChI Key: ZVFPAYZSIJRSER-SECBINFHSA-N
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Description

®-2-(2-Chloro-6-fluorophenyl)pyrrolidine is a chiral compound that belongs to the class of pyrrolidines, which are nitrogen-containing heterocyclic compounds. This compound is characterized by the presence of a pyrrolidine ring substituted with a 2-chloro-6-fluorophenyl group. The ®-configuration indicates the specific spatial arrangement of the substituents around the chiral center, which can significantly influence the compound’s biological activity and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(2-Chloro-6-fluorophenyl)pyrrolidine can be achieved through various synthetic strategies. One common method involves the N-arylation of pyrrolidines, where the pyrrolidine ring is coupled with an aryl halide in the presence of a catalyst. For example, the reaction of pyrrolidine with 2-chloro-6-fluorobenzene in the presence of a palladium catalyst can yield the desired product. The reaction conditions typically include the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide, at elevated temperatures.

Industrial Production Methods

Industrial production of ®-2-(2-Chloro-6-fluorophenyl)pyrrolidine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the use of chiral catalysts or chiral auxiliaries can ensure the selective formation of the ®-enantiomer.

Chemical Reactions Analysis

Types of Reactions

®-2-(2-Chloro-6-fluorophenyl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines.

    Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted phenyl derivatives.

Scientific Research Applications

®-2-(2-Chloro-6-fluorophenyl)pyrrolidine has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biology: The compound can be used in studies related to enzyme inhibition, receptor binding, and other biochemical processes.

    Industry: The compound can be used in the production of agrochemicals, pharmaceuticals, and other fine chemicals.

Mechanism of Action

The mechanism of action of ®-2-(2-Chloro-6-fluorophenyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The ®-configuration plays a crucial role in determining the compound’s binding affinity and selectivity. The compound may act as an inhibitor or modulator of its target, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-(2-Chloro-6-fluorophenyl)pyrrolidine: The enantiomer of the compound with the opposite configuration.

    2-(2-Chloro-6-fluorophenyl)pyrrolidine: The racemic mixture containing both ®- and (S)-enantiomers.

    N-aryl pyrrolidines: A broader class of compounds with various aryl substituents on the pyrrolidine ring.

Uniqueness

®-2-(2-Chloro-6-fluorophenyl)pyrrolidine is unique due to its specific ®-configuration, which can impart distinct biological and chemical properties compared to its (S)-enantiomer or racemic mixture

Properties

IUPAC Name

(2R)-2-(2-chloro-6-fluorophenyl)pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClFN/c11-7-3-1-4-8(12)10(7)9-5-2-6-13-9/h1,3-4,9,13H,2,5-6H2/t9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVFPAYZSIJRSER-SECBINFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](NC1)C2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClFN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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